ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate is a complex organic compound featuring a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the benzimidazole derivative.
Formation of the Butanoate Ester: The final step involves the esterification of the intermediate with ethyl 4-aminobutanoate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .
- 4-(1H-benzo[d]imidazol-2-yl)aniline .
Uniqueness
Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate is unique due to its specific structural features, such as the cyclohexyl group and the butanoate ester. These features may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
ethyl 4-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-2-26-19(25)12-11-18(24)21-13-14-7-9-15(10-8-14)20-22-16-5-3-4-6-17(16)23-20/h3-6,14-15H,2,7-13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSWGTVOCCDKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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